Cas no 922467-34-3 (4-phenylmethanesulfonyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}butanamide)

4-フェニルメタンスルホニル-N-{4H-チオクロメノ[4,3-d][1,3]チアゾール-2-イル}ブタンアミドは、高度に特異的な分子構造を有する有機硫黄化合物です。ベンゼン環とチオクロメン骨格、チアゾール環が複合した特徴的な化学構造を示し、医薬品中間体や生物活性化合物としての応用が期待されます。特に、分子内のスルホニル基とアミド結合が優れた安定性と反応性を付与し、標的分子との選択的相互作用が可能です。この化合物は有機合成化学において、複雑なヘテロ環構築や官能基変換の際に有用な中間体として機能します。また、その独特な電子特性から、材料科学分野での機能性材料開発への応用も検討されています。

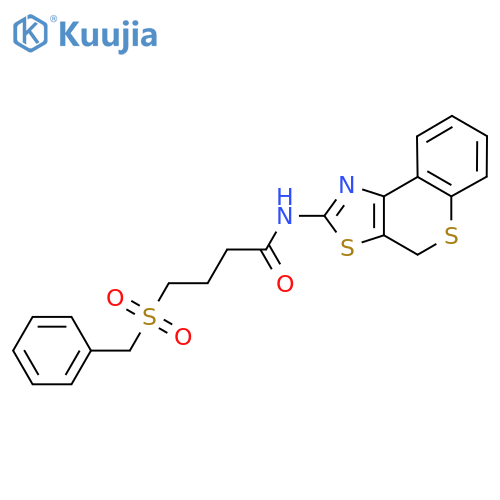

922467-34-3 structure

商品名:4-phenylmethanesulfonyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}butanamide

4-phenylmethanesulfonyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}butanamide 化学的及び物理的性質

名前と識別子

-

- 4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide

- AKOS024479292

- 922467-34-3

- 4-benzylsulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)butanamide

- 4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide

- F2984-0138

- VU0507029-1

- 4-phenylmethanesulfonyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}butanamide

-

- インチ: 1S/C21H20N2O3S3/c24-19(11-6-12-29(25,26)14-15-7-2-1-3-8-15)22-21-23-20-16-9-4-5-10-17(16)27-13-18(20)28-21/h1-5,7-10H,6,11-14H2,(H,22,23,24)

- InChIKey: PHJNPNXMHBWNDY-UHFFFAOYSA-N

- ほほえんだ: S(CC1C=CC=CC=1)(CCCC(NC1=NC2C3C=CC=CC=3SCC=2S1)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 444.06360602g/mol

- どういたいしつりょう: 444.06360602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 7

- 複雑さ: 661

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 138Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

4-phenylmethanesulfonyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2984-0138-5μmol |

4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide |

922467-34-3 | 90%+ | 5μl |

$63.0 | 2023-04-28 | |

| Life Chemicals | F2984-0138-20mg |

4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide |

922467-34-3 | 90%+ | 20mg |

$99.0 | 2023-04-28 | |

| Life Chemicals | F2984-0138-75mg |

4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide |

922467-34-3 | 90%+ | 75mg |

$208.0 | 2023-04-28 | |

| Life Chemicals | F2984-0138-50mg |

4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide |

922467-34-3 | 90%+ | 50mg |

$160.0 | 2023-04-28 | |

| Life Chemicals | F2984-0138-4mg |

4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide |

922467-34-3 | 90%+ | 4mg |

$66.0 | 2023-04-28 | |

| Life Chemicals | F2984-0138-2mg |

4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide |

922467-34-3 | 90%+ | 2mg |

$59.0 | 2023-04-28 | |

| Life Chemicals | F2984-0138-3mg |

4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide |

922467-34-3 | 90%+ | 3mg |

$63.0 | 2023-04-28 | |

| Life Chemicals | F2984-0138-10μmol |

4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide |

922467-34-3 | 90%+ | 10μl |

$69.0 | 2023-04-28 | |

| Life Chemicals | F2984-0138-20μmol |

4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide |

922467-34-3 | 90%+ | 20μl |

$79.0 | 2023-04-28 | |

| Life Chemicals | F2984-0138-15mg |

4-phenylmethanesulfonyl-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}butanamide |

922467-34-3 | 90%+ | 15mg |

$89.0 | 2023-04-28 |

4-phenylmethanesulfonyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}butanamide 関連文献

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

922467-34-3 (4-phenylmethanesulfonyl-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}butanamide) 関連製品

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量